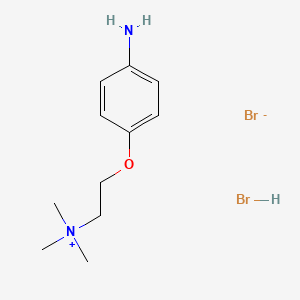

2-(4-Aminophenoxy)-N,N,N-trimethylethanaminium bromide hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

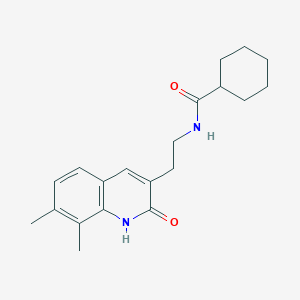

Descripción general

Descripción

This compound, also known as (2-[4-aminophenoxy]ethyl)trimethylammonium bromide, has the molecular formula C11H19BrN2O . Its average mass is 275.185 Da and its monoisotopic mass is 274.068054 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a central ethanaminium core, with a 4-aminophenoxy group and three methyl groups attached to the nitrogen atom. A bromide ion is also associated with the molecule .Aplicaciones Científicas De Investigación

Fluorescent and Colorimetric pH Probe Development

Research by Diana et al. (2020) introduced a new fluorescent and colorimetric pH probe, showcasing its application in monitoring acidic and alkaline solutions. The probe, due to its outstanding solubility in water and high stability, serves as a potential real-time pH sensor for intracellular pH imaging, underscoring the utility of similar compounds in biochemical sensor development (Diana, Caruso, Tuzi, & Panunzi, 2020).

Chemical Modification of Cysteine

Itano and Robinson (1972) explored the synthesis of a basic α-amino acid via trimethylaminoethylation of L-cysteine, resulting in a compound purified as crystals of bromide hydrobromide. This work emphasizes the chemical versatility and potential therapeutic applications of such compounds in biochemistry (Itano & Robinson, 1972).

Trimethyl Lock Mechanism

Levine and Raines (2012) detailed the trimethyl lock mechanism, demonstrating its application in molecular release in chemistry, biology, and pharmacology. The trimethyl lock serves as a trigger for the release of functional groups, highlighting the potential of similar mechanisms in drug delivery systems (Levine & Raines, 2012).

Environmental Applications

A study on the solubility of carbon dioxide in mixtures involving compounds with similar functional groups to "2-(4-Aminophenoxy)-N,N,N-trimethylethanaminium bromide hydrobromide" underscored the potential environmental applications, particularly in carbon capture technologies (Su, Wong, & Li, 2009).

Propiedades

IUPAC Name |

2-(4-aminophenoxy)ethyl-trimethylazanium;bromide;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N2O.2BrH/c1-13(2,3)8-9-14-11-6-4-10(12)5-7-11;;/h4-7H,8-9,12H2,1-3H3;2*1H/q+1;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNWYQOYBCUWKU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC1=CC=C(C=C1)N.Br.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenoxy)-N,N,N-trimethylethanaminium bromide hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2723295.png)

![1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2723297.png)

![N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B2723298.png)

![[2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2723300.png)

![2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride](/img/structure/B2723309.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2723313.png)

![N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2723314.png)